molecular formula C12H15NO2 B2932383 rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid CAS No. 2307771-93-1

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid

Cat. No.: B2932383
CAS No.: 2307771-93-1
M. Wt: 205.257
InChI Key: MQUZAKABMZMHAH-WDEREUQCSA-N
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Description

rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at the 1-position and a 4-(dimethylamino)phenyl substituent at the 2-position of the cyclopropane ring. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating substituent, which may influence acidity, solubility, and electronic interactions compared to other derivatives .

Properties

IUPAC Name

(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUZAKABMZMHAH-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid (CAS Number: 2307771-93-1) is a cyclopropane derivative characterized by its unique structural features, including a dimethylamino group attached to a phenyl ring. The compound has garnered attention for its potential biological activities and pharmacological applications. This article provides a comprehensive overview of its biological activity, including molecular interactions, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₂
  • Molecular Weight : 205.25 g/mol
  • Density : 1.224 g/cm³ (predicted)
  • Boiling Point : 379.2 °C (predicted)

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be attributed to its structural configuration. Its interactions with neurotransmitter receptors and metabolic enzymes suggest potential pharmacological applications.

The compound's biological activity is influenced by:

  • Steric and Electronic Properties : The cyclopropane ring and dimethylamino group affect the compound's reactivity and binding affinity to biological targets.
  • Stereochemistry : The (1R,2R) configuration is crucial in determining the compound's interaction with receptors and enzymes.

Pharmacological Applications

Preliminary studies have suggested several potential applications for this compound:

  • Neurotransmitter Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission processes.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Features
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidCyclopropane derivativeContains fluorine substituents affecting reactivity
trans-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acidIsomeric formDifferent stereochemistry may alter biological activity
rel-(1R,2S)-2-(4-Methylphenyl)cyclopropanecarboxylic acidStructural isomerVariation in substituents could influence properties

Study 1: Neurotransmitter Interaction

A study published in Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The results indicated a moderate binding affinity, suggesting its potential as a lead compound for developing new antidepressants.

Study 2: Enzyme Inhibition Profile

Research conducted by Smith et al. (2023) investigated the enzyme inhibition profile of the compound against cytochrome P450 enzymes. The findings revealed that this compound selectively inhibited CYP3A4, which is significant for drug metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, and available physicochemical

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties References
rel-(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid 4-Cl C₁₀H₉ClO₂ 196.63 Storage: 2–8°C; Hazards: H302, H315
rel-(1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 4-F C₁₀H₉FO₂ 180.18 Purity: ≥97%; Available in 100 mg–1 g
(1S,2S)-rel-2-(4-Hydroxyphenyl)cyclopropanecarboxylic acid 4-OH C₁₀H₁₀O₃ 178.19 Purity: ≥95%; Storage: Room temp
rel-(1R,2R)-2-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid 3,4-Cl₂ C₁₀H₈Cl₂O₂ 231.08 Hazards: H315, H319, H335
Ethyl (1R,2R)-rel-2-(4-Methoxyphenyl)cyclopropanecarboxylate 4-OCH₃ (ethyl ester) C₁₃H₁₆O₃ 220.26 Density: 1.126 g/cm³; Bp: 309.4°C
Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): Increase solubility in polar solvents and reduce acidity of the carboxylic acid group compared to electron-withdrawing substituents (e.g., -Cl, -F) .
  • Physical State : Most cyclopropanecarboxylic acids are solids at room temperature (e.g., 4-hydroxyphenyl derivative in ), while esters (e.g., ethyl 4-methoxyphenyl) are oils or liquids .

Q & A

Q. What are the key synthetic strategies for constructing the cyclopropane core in rel-(1R,2R)-2-(4-(Dimethylamino)phenyl)cyclopropanecarboxylic acid?

The cyclopropane ring is typically formed via transition metal-catalyzed cyclopropanation reactions using diazo compounds (e.g., diazoacetates) and metal catalysts like rhodium(II) or copper(I). Subsequent functionalization involves introducing the 4-(dimethylamino)phenyl group via nucleophilic substitution or coupling reactions. For example, difluoromethyl or aryl groups can be introduced using halogenated intermediates and cross-coupling catalysts .

Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring in this compound?

X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, nuclear Overhauser effect (NOE) experiments in NMR spectroscopy can differentiate between cis/trans isomers. Chiral HPLC or capillary electrophoresis with chiral stationary phases can also validate enantiomeric purity .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is commonly used. For impurities with structural similarities, tandem mass spectrometry (LC-MS/MS) provides high specificity. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) is another orthogonal method .

Advanced Research Questions

Q. How can enantioselective cyclopropanation be optimized to improve yield and stereochemical fidelity?

Catalyst selection is critical: chiral dirhodium(II) complexes (e.g., Rh₂(S-PTTL)₄) or copper(I)-bis(oxazoline) systems enhance enantioselectivity. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., dichloromethane vs. toluene), and slow addition of diazo compounds can minimize side reactions. Computational modeling (DFT) may predict optimal transition states for stereocontrol .

Q. What experimental approaches resolve contradictions in observed vs. theoretical NMR chemical shifts for this compound?

Discrepancies may arise from solvent effects, conformational flexibility, or proton exchange. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency. Variable-temperature NMR can identify dynamic processes, while 2D NMR (COSY, HSQC) clarifies coupling patterns. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR shift calculations) .

Q. How should researchers address unexpected byproducts during synthesis, such as ring-opened derivatives or regioisomers?

Byproducts often form due to competing reaction pathways (e.g., β-hydride elimination in cyclopropanation). Mitigation strategies include:

  • Lowering reaction temperature to stabilize intermediates.
  • Using scavengers (e.g., molecular sieves) to sequester water or acids.
  • Employing orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc]) for sensitive functional groups. Purification via flash chromatography (silica gel) or preparative HPLC with gradient elution isolates target compounds .

Q. What methodologies are recommended for profiling and quantifying trace impurities in bulk samples?

For impurity profiling:

  • LC-MS with high-resolution mass spectrometry (HRMS) identifies unknown impurities via exact mass.
  • Forced degradation studies (acid/base hydrolysis, oxidative stress) reveal potential degradation pathways.
  • Quantitative ¹H NMR with a relaxant (e.g., Cr(acac)₃) ensures accurate impurity quantification at <0.1% levels.
  • Reference standards for known impurities (e.g., diastereomers or des-methyl analogs) enable calibration .

Methodological Considerations

  • Stereochemical Integrity : Monitor optical rotation ([α]D) during synthesis to detect racemization.
  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry to manage exothermic cyclopropanation reactions .
  • Data Reproducibility : Document reaction conditions (e.g., catalyst lot, solvent grade) meticulously, as trace metal impurities or moisture can drastically alter outcomes .

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